Telmapitant
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Overview
Description
Telmapitant is a small molecule drug that acts as an antagonist of the neurokinin NK1 receptor. It was initially developed by Merck Sharp & Dohme Corp. and is primarily investigated for its potential in treating vomiting . The molecular formula of this compound is C24H23F6N3O3, and it has a molecular weight of 515.45 g/mol .
Preparation Methods
The synthesis of Telmapitant involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the preparation method for in vivo formulations involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .
Chemical Reactions Analysis
Telmapitant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Telmapitant has several scientific research applications:
Chemistry: Used as a reference compound in studies involving neurokinin NK1 receptor antagonists.
Biology: Investigated for its effects on neurokinin receptors in various biological systems.
Industry: Utilized in the development of new drugs targeting neurokinin receptors.
Mechanism of Action
Telmapitant exerts its effects by antagonizing the neurokinin NK1 receptor. This receptor is involved in the regulation of various physiological processes, including the vomiting reflex. By blocking the receptor, this compound prevents the binding of its natural ligand, substance P, thereby inhibiting the downstream signaling pathways that lead to vomiting .
Comparison with Similar Compounds
Telmapitant is unique among neurokinin NK1 receptor antagonists due to its specific binding affinity and pharmacokinetic properties. Similar compounds include:
Aprepitant: Another NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar therapeutic applications.
Rolapitant: An NK1 receptor antagonist with a longer half-life compared to aprepitant and fosaprepitant. This compound’s uniqueness lies in its specific molecular structure and binding characteristics, which may offer distinct therapeutic advantages
properties
CAS RN |
552292-58-7 |
---|---|
Molecular Formula |
C24H23F6N3O3 |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
(5R,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,3,9-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C24H23F6N3O3/c1-14(15-9-17(23(25,26)27)11-18(10-15)24(28,29)30)36-13-22(16-5-3-2-4-6-16)8-7-21(12-31-22)19(34)32-20(35)33-21/h2-6,9-11,14,31H,7-8,12-13H2,1H3,(H2,32,33,34,35)/t14-,21-,22-/m1/s1 |
InChI Key |
NWZTURJOOOFKAS-KHIBUBOWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@@]3(CN2)C(=O)NC(=O)N3)C4=CC=CC=C4 |
SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CN2)C(=O)NC(=O)N3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CN2)C(=O)NC(=O)N3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Other CAS RN |
552292-58-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Telmapitant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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